molecular formula C18H16N2O4S3 B11706636 N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

N-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B11706636
M. Wt: 420.5 g/mol
InChI Key: MAENARCRULSGLV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a sulfonamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, introduction of the sulfonamide group, and the final condensation with the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a thiazolidine ring, sulfonamide group, and methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

Molecular Formula

C18H16N2O4S3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H16N2O4S3/c1-12-3-9-15(10-4-12)27(22,23)19-20-17(21)16(26-18(20)25)11-13-5-7-14(24-2)8-6-13/h3-11,19H,1-2H3/b16-11+

InChI Key

MAENARCRULSGLV-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Origin of Product

United States

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